2-(4-Methylphenoxy)nicotinic acid Exhibits Sub-100 nM P2X3 Antagonism
2-(4-Methylphenoxy)nicotinic acid demonstrates an EC50 of 80 nM for antagonist activity against recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes [1]. In contrast, a structurally related dichlorophenoxy analog (4-(2,5-dichloro-phenoxy)-nicotinic acid) shows an EC50 of 56,200 nM for agonist activity at the rat α7 nicotinic acetylcholine receptor [2]. While not a direct head-to-head comparison on the same target, this 700-fold difference in potency magnitude across two structurally distinct receptor systems underscores the critical influence of the phenoxy substituent on biological activity.
| Evidence Dimension | Potency (EC50) for receptor activity |
|---|---|
| Target Compound Data | 80 nM (antagonist activity at rat P2X3) |
| Comparator Or Baseline | 4-(2,5-dichloro-phenoxy)-nicotinic acid: 56,200 nM (agonist activity at rat α7 nAChR) |
| Quantified Difference | ~700-fold more potent (target compound vs. comparator) |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; rat α7 nAChR expressed in Xenopus oocytes |
Why This Matters
For P2X3-focused pain research, 2-(4-methylphenoxy)nicotinic acid provides a sub-100 nM tool compound, whereas a dichlorinated analog would require micromolar concentrations, potentially introducing off-target effects.
- [1] BindingDB. BDBM50118219: 2-(4-Methylphenoxy)nicotinic acid. EC50 = 80 nM against P2X3 purinoceptor. Accessed 2026. View Source
- [2] BindingDB. BDBM50106921: 4-(2,5-Dichloro-phenoxy)-nicotinic acid. EC50 = 56,200 nM against rat α7 nAChR. Accessed 2026. View Source
